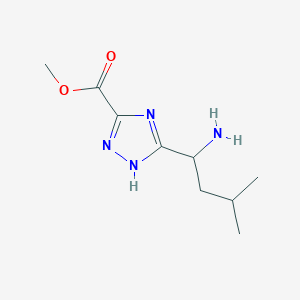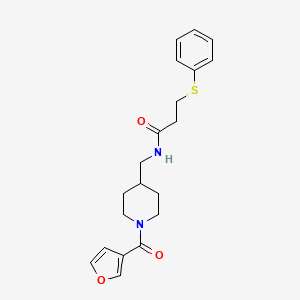![molecular formula C19H20N2O2S B2528036 (E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide CAS No. 865544-79-2](/img/structure/B2528036.png)
(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide, also known as EBT, is a chemical compound that has gained significant attention in scientific research due to its potential use in various applications.
Scientific Research Applications
Antimicrobial Activity
- Synthesis and Antimicrobial Screening : A study on thiazole derivatives, similar to the compound , demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. These findings suggest the potential therapeutic use of such compounds in treating microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Herbicidal Activity
- Potential as Herbicides : Research on 3-(methoxycarbonylmethylene)isobenzofuran-1-imines, which share structural similarities with the compound in focus, revealed significant phytotoxic effects on Arabidopsis thaliana. This implies the potential application of such compounds as synthetic herbicides (Araniti et al., 2014).
Organometallic Applications
- Organometallic Peptide NHC Complexes : Thiazolylalanine-based organometallic complexes have been synthesized, indicating their applicability in the field of organometallic chemistry and potentially in biomedical applications (Lemke & Metzler‐Nolte, 2011).
Antitumor and Antioxidant Agents
- Thieno[2,3‐d]pyrimidines in Antitumor and Antioxidant Agents : Some derivatives of thiazole-related compounds have shown high inhibition of Hep-G2 cell growth, indicating their potential as specific antitumor agents (Aly et al., 2010).
Antiviral Agents
- Thiazolides as Antiviral Agents : Thiazolides have been reported to inhibit hepatitis B virus replication, highlighting their potential as novel antiviral agents (Stachulski et al., 2011).
Anticonvulsant Properties
- Quinazolino-Benzothiazoles as Anticonvulsant Agents : A series of benzo[d]thiazol-2-yl quinazolin-4(3H)-ones showed significant activity against seizures in experimental models, indicating their potential as anticonvulsant agents (Ugale et al., 2012).
Cancer Treatment
- Kinesin Spindle Protein Inhibitor as Anticancer Agent : A study identified a thiazolo[5,4-d]pyrimidin-6-yl-based compound as an effective inhibitor of kinesin spindle protein, showing potential as an anticancer agent (Theoclitou et al., 2011).
Properties
IUPAC Name |
N-(3-ethyl-1,3-benzothiazol-2-ylidene)-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-4-21-16-7-5-6-8-17(16)24-19(21)20-18(22)14-9-11-15(12-10-14)23-13(2)3/h5-13H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQHGOXEQPLWOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{2-[(2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl)thio]-5,6-dimethylfuro[2,3-d]pyrimidin-4-yl}benzamide](/img/structure/B2527953.png)


![5-cinnamyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2527958.png)


![N-(furan-2-ylmethyl)-4-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzamide](/img/structure/B2527966.png)
![4-Azaspiro[2.5]octane-7-carboxylic acid;hydrochloride](/img/structure/B2527967.png)
![5-((3-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2527968.png)
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-(dimethylamino)-N-methylbenzamide](/img/structure/B2527969.png)



![N-[2-(4-chlorophenyl)ethyl]-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2527975.png)
